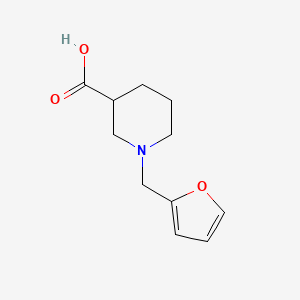

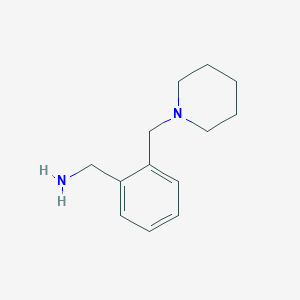

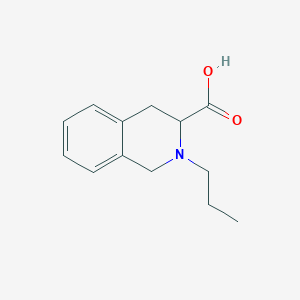

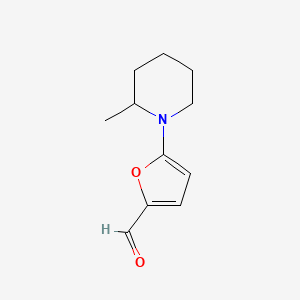

2-Piperidin-1-ylmethyl-benzylamine

Übersicht

Beschreibung

2-Piperidin-1-ylmethyl-benzylamine is a compound that falls within the category of piperidine derivatives, which are known for their diverse pharmacological activities. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and its derivatives are often synthesized for their potential use in medicinal chemistry. The specific compound of interest, 2-Piperidin-1-ylmethyl-benzylamine, is not directly mentioned in the provided papers, but the papers do discuss related piperidine derivatives and their synthesis, structure, and biological activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines is described using (-)-2-cyano-6-phenyloxazolopiperidine as a starting material, which upon reduction and hydrogenolysis yields diamines . Another method involves the reaction of N,N-Bis[(benzotriazol-1-yl)methyl]benzylamines with allyltrimethylsilanes to yield substituted piperidines . These synthetic routes highlight the versatility in synthesizing piperidine derivatives, which can be tailored for specific functional groups and stereochemistry.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with various substituents affecting the overall conformation and reactivity of the molecule. For example, the crystal structure of a piperidine derivative with a benzothiazol moiety reveals that the piperidine ring adopts a chair conformation, which is a common and stable conformation for six-membered rings . The presence of different functional groups can also influence the overall geometry and electronic distribution within the molecule, affecting its interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can undergo a range of chemical reactions, which are essential for their functionalization and biological activity. The synthesis of imines from the reaction of (R)-2-((piperidin-1-yl) methyl) cyclohexanone with benzylamine is an example of a condensation reaction that can be influenced by temperature conditions . Additionally, the introduction of various substituents can lead to significant changes in the chemical reactivity of the piperidine core, as seen in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, where the basicity of the nitrogen atom plays a crucial role in the activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are determined by their molecular structure and the nature of their substituents. For instance, the crystal structure analysis of a substituted piperidine reveals the bond angles around the nitrogen atom and the distorted tetrahedral geometry around the sulfur atom, which can have implications for the compound's solubility, stability, and reactivity . The potency of these compounds as acetylcholinesterase inhibitors also indicates their ability to cross the blood-brain barrier and exert biological effects in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Catalytic Methodologies for Benzylamines Synthesis

Benzylamines, including derivatives such as 2-Piperidin-1-ylmethyl-benzylamine, are pivotal in the development of pharmaceutically active compounds. A study by Tao Yan, B. Feringa, and Katalin Barta (2016) highlighted an iron-catalyzed direct amination of benzyl alcohols with simpler amines. This method allows for the production of a variety of substituted secondary and tertiary benzylamines using a sustainable catalytic approach, demonstrating the versatility of such methodologies in synthesizing N-benzyl piperidines and other related compounds (Yan, Feringa, & Barta, 2016).

Histamine H3 Antagonists Development

Compounds containing the 2-Piperidin-1-ylmethyl-benzylamine structure have been investigated for their potential as histamine H3 antagonists. Notably, C. Dvorak et al. (2005) synthesized a series of 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles and benzylamines that exhibited potent H3 antagonistic activities. These findings underscore the relevance of such compounds in developing treatments for conditions modulated by the histamine H3 receptor, such as sleep disorders and cognitive deficits (Dvorak et al., 2005).

Serotonin 4 Receptor Agonists for Gastrointestinal Motility

S. Sonda et al. (2003) explored the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives, identifying compounds with significant serotonin 4 (5-HT4) receptor agonist activity. These findings suggest potential applications for such derivatives in enhancing gastrointestinal motility, pointing towards the development of novel prokinetic agents (Sonda et al., 2003).

Antitubercular Agents Development

In the quest for new antitubercular agents, R. Revathi et al. (2015) developed 1-(1H-benzimidazol-2-ylmethyl) piperidin-4-imine derivatives. These compounds were evaluated for their pharmacokinetic profiles and ex vivo antitubercular activity, revealing potent agents against Mycobacterium tuberculosis. The study highlights the potential of such derivatives in tuberculosis therapy, offering a new avenue for therapeutic intervention (Revathi et al., 2015).

Conformationally Restricted H3 Antagonists

Further research into the development of histamine H3 receptor antagonists by C. Dvorak et al. (2009) showcased the synthesis of (4-aminobutyn-1-yl)benzylamines, including studies on their selectivity and efficacy as H3 antagonists. This work contributes to the understanding of structure-activity relationships in the development of drugs targeting the H3 receptor, potentially offering new treatments for neurological and psychiatric conditions (Dvorak et al., 2009).

Safety And Hazards

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

[2-(piperidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWBHCPEDVLOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424423 | |

| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-ylmethyl-benzylamine | |

CAS RN |

32743-18-3 | |

| Record name | 2-Piperidin-1-ylmethyl-benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-{2-[(piperidin-1-yl)methyl]phenyl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

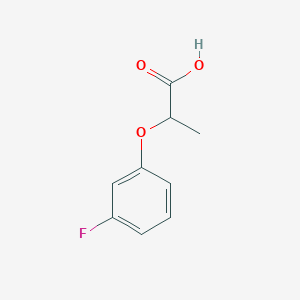

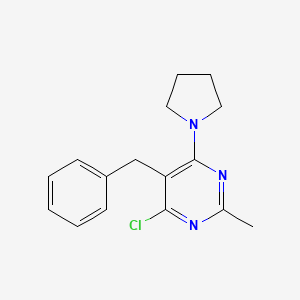

![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)

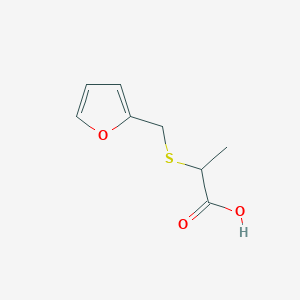

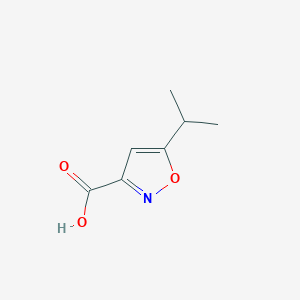

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)